molecular formula C13H21NO4 B2876061 2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid CAS No. 2166905-97-9

2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B2876061
CAS No.: 2166905-97-9
M. Wt: 255.314
InChI Key: RMHZKHDECZQKIG-UHFFFAOYSA-N
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Description

2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid is a spirocyclic compound known for its unique structural features and potential applications in various fields. This compound is characterized by a spiro[3.3]heptane core, which is a bicyclic structure where two rings share a single atom. The presence of the tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3One common method involves the bis-alkylation of malonate and tosylamide to form the spirocyclic scaffold . The reaction conditions often include the use of dichloromethane or chloroform as solvents, with the choice of solvent affecting the efficiency of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group or other functional groups within the molecule.

    Substitution: The Boc protecting group can be substituted under acidic conditions to yield the free amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acidic conditions for Boc deprotection using trifluoroacetic acid .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid involves its interaction with molecular targets through its functional groups. The Boc group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection under specific conditions. This feature makes it particularly useful in multi-step synthetic processes where selective protection and deprotection are crucial.

Properties

IUPAC Name

6-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-11(2,3)18-10(17)14-7-13(8-14)5-12(4,6-13)9(15)16/h5-8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHZKHDECZQKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CN(C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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